Bienvenue dans la boutique en ligne BenchChem!

Aliconazole

Antifungal Drug Development Imidazole Derivatives Topical Antifungals

Aliconazole is a high-purity imidazole derivative (CAS 63824-12-4) with a documented history of Phase III clinical evaluation for topical antifungal applications, providing a uniquely traceable chemical scaffold. Procure this research compound for use as an analytical reference standard or in comparative dermatopharmacokinetic studies, leveraging its well-defined structure and distinct development profile for reproducible scientific investigation.

Molecular Formula C18H13Cl3N2
Molecular Weight 363.7 g/mol
CAS No. 63824-12-4
Cat. No. B1666847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAliconazole
CAS63824-12-4
SynonymsAliconazole
Molecular FormulaC18H13Cl3N2
Molecular Weight363.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=CC2=C(C=C(C=C2)Cl)Cl)CN3C=CN=C3)Cl
InChIInChI=1S/C18H13Cl3N2/c19-16-4-1-13(2-5-16)15(11-23-8-7-22-12-23)9-14-3-6-17(20)10-18(14)21/h1-10,12H,11H2/b15-9+
InChIKeyWNGFKUOERJDDIY-OQLLNIDSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Aliconazole (CAS 63824-12-4): Compound Identity and Procurement Baseline for Antifungal Research


Aliconazole (CAS 63824-12-4) is a synthetic imidazole derivative that belongs to the azole class of antifungal agents [1]. It is a small molecule drug with the molecular formula C18H13Cl3N2 and a monoisotopic molecular weight of 362.01 Da [2]. The compound was previously advanced to phase III clinical trials for the topical treatment of cutaneous fungal infections, including dermatomycoses, tinea versicolor, and cutaneous and vaginal candidiasis . However, it is not an FDA-approved drug and is currently supplied for research use only [2].

Why Aliconazole (CAS 63824-12-4) Cannot Be Interchanged with Generic Azole Antifungals


Aliconazole is an imidazole derivative [1], and while it shares a broad class mechanism—inhibition of fungal sterol 14α-demethylase and disruption of ergosterol biosynthesis [2]—the absence of publicly available, comparator-based quantitative data (e.g., MIC values, selectivity profiles, or direct head-to-head studies) makes any assumption of functional equivalence with marketed imidazoles (e.g., clotrimazole, miconazole, econazole) scientifically unfounded. Substitution without empirical validation risks experimental irreproducibility or procurement of a compound that lacks the specific activity profile required for a defined research application. Furthermore, Aliconazole's development history as a topical agent in phase III trials for specific superficial infections does not imply equivalent efficacy or safety in other experimental contexts.

Aliconazole (CAS 63824-12-4) Quantitative Evidence Guide: Verifiable Differentiation for Scientific Procurement


Aliconazole vs. Omoconazole: Co-Classification as 'Under Development' Imidazoles

In a comprehensive 1988 review of medically important antifungal azoles, Aliconazole and omoconazole are the only two imidazole derivatives classified together as 'under development' [1]. This shared classification, which excludes all 12 'currently marketed' imidazoles of that era, indicates a distinct developmental status but does not provide quantitative activity data for direct comparison.

Antifungal Drug Development Imidazole Derivatives Topical Antifungals

Aliconazole Molecular Identity: CAS Registry and Structural Uniqueness

Aliconazole is uniquely identified by CAS Number 63824-12-4, IUPAC name 1-[(Z)-2-(4-chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-enyl]imidazole, and molecular formula C18H13Cl3N2 with a monoisotopic mass of 362.01 Da [1]. These identifiers differentiate it from all other azole antifungals at the level of chemical structure, which is essential for analytical verification, inventory management, and regulatory compliance. However, no public data compare its physicochemical properties (e.g., LogP, solubility) to specific analogs.

Chemical Identity Small Molecule Characterization Analytical Chemistry

Aliconazole In Vivo Developmental Milestone: Phase III Clinical Trial Status for Topical Cutaneous Indications

Aliconazole was previously advanced to phase III clinical trials for the determination of efficacy in the topical treatment of cutaneous fungal infections, with proposed use including dermatomycoses, tinea versicolor, and cutaneous and vaginal candidiasis . This represents a specific and relatively advanced developmental milestone for a topical antifungal. However, the specific trial data (e.g., efficacy rates, comparator arms) are not publicly available, preventing quantitative comparison to approved topical antifungals such as clotrimazole, miconazole, or terbinafine.

Clinical Development Topical Antifungal Dermatomycosis

Ergosterol Synthesis Inhibition: Mechanism of Action via Sterol 14α-Demethylase

Aliconazole functions as an ergosterol synthesis inhibitor, targeting fungal sterol 14α-demethylase (CYP51) [1]. This is the conserved mechanism shared by all azole antifungals, including both imidazoles (e.g., clotrimazole, miconazole) and triazoles (e.g., fluconazole, itraconazole). No quantitative data exist to compare Aliconazole's enzyme inhibition potency (e.g., IC50) or binding affinity to that of any comparator azole.

Antifungal Mechanism Ergosterol Biosynthesis Azole Pharmacology

Critical Evidence Gap: Absence of Publicly Available Quantitative Comparative Data

A comprehensive search of PubMed, PubChem, KEGG, and major vendor technical datasheets reveals a critical absence of publicly available quantitative data for Aliconazole, including MIC values against fungal pathogens, enzyme inhibition constants (IC50/Ki), selectivity indices versus human CYP enzymes, or comparative in vivo efficacy metrics [1][2]. This information void precludes any evidence-based claim of differentiation from other azole antifungals. Procurement decisions must therefore rely on non-comparative attributes such as CAS registry identity and the compound's unique history in phase III topical trials.

Evidence-Based Procurement Research Reproducibility Data Transparency

Aliconazole (CAS 63824-12-4) Research and Industrial Application Scenarios Based on Verifiable Evidence


Historical Antifungal Drug Development Research

Aliconazole serves as a case study compound for researchers investigating the evolution of imidazole antifungal development in the 1980s. Its co-classification with omoconazole as an 'under development' imidazole in the 1988 Fromtling review [1], combined with its advancement to phase III trials for topical cutaneous indications , provides a specific historical reference point for analyzing drug development pipelines and attrition rates in the pre-triazole era.

Analytical Reference Standard for Chemical Identification

Given its unique and verifiable CAS registry number (63824-12-4) and well-defined molecular structure [1], Aliconazole can be procured and utilized as an analytical reference standard for mass spectrometry, chromatography, or other analytical chemistry applications requiring a structurally distinct imidazole derivative. Its identity is traceable through PubChem and KEGG DRUG databases .

Topical Formulation and Dermatopharmacology Studies

For research focused on topical antifungal delivery systems, formulation optimization, or dermatopharmacokinetics, Aliconazole offers a compound with a documented history of phase III clinical evaluation for cutaneous and vaginal candidiasis and dermatomycoses [1]. This historical context may be valuable for comparative formulation studies, although researchers must independently generate any comparative efficacy or safety data required for their specific experimental objectives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aliconazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.